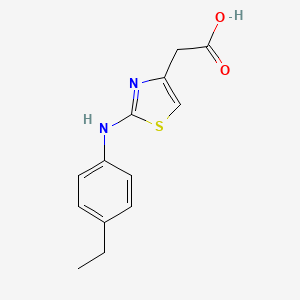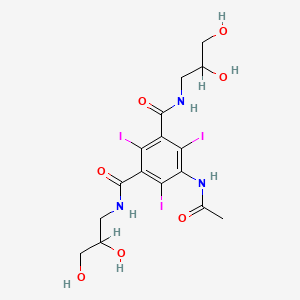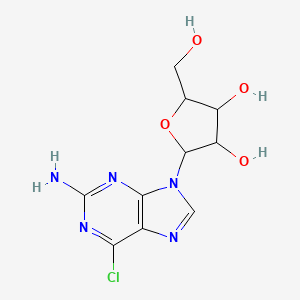![molecular formula C10H13N5O4 B7795879 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B7795879.png)
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-pyrimidine-2,4-dione
Vue d'ensemble
Description
Azidothymidine, also known as zidovudine, is a nucleoside analog reverse-transcriptase inhibitor. It was the first antiretroviral medication used to prevent and treat HIV/AIDS. Azidothymidine works by inhibiting the enzyme reverse transcriptase, which HIV uses to make DNA, thereby decreasing the replication of the virus .
Mécanisme D'action
Azidothymidine (AZT), also known as Zidovudine, 3’-Azidothymidine, or NSC602670, is a potent antiretroviral medication used in the treatment of Human Immunodeficiency Virus (HIV) infection .
Target of Action
AZT primarily targets the reverse transcriptase enzyme of the HIV virus . Reverse transcriptase is crucial for the replication of the HIV virus as it converts the viral RNA into DNA, enabling the virus to integrate into the host cell’s genome .
Mode of Action
AZT is a nucleoside analog reverse-transcriptase inhibitor (NRTI) . Structurally, it is an analog of thymidine, one of the nucleosides used as building blocks of DNA . The 3’ hydroxyl group of thymidine’s deoxyribose sugar is replaced with an azido group in AZT .
When AZT is incorporated into the growing DNA chain during reverse transcription, it causes chain termination . This is because AZT lacks a 3’ hydroxyl group, which is necessary for the formation of the phosphodiester bond that links nucleotides together in the DNA chain . This inhibits the replication of the HIV virus .
Biochemical Pathways
AZT affects the reverse transcription pathway of the HIV virus . By inhibiting reverse transcriptase, AZT prevents the conversion of viral RNA into DNA, thereby blocking the integration of the viral genome into the host cell’s genome . This inhibits the replication of the virus and its subsequent spread to other cells .
Pharmacokinetics
AZT is well-absorbed in the body and undergoes extensive first-pass metabolism, resulting in a systemic availability of approximately 75% . It is metabolized in the liver by glucuronide conjugation to a major, inactive metabolite . The primary UGT isoform responsible for this glucuronidation is UGT2B7 .
Result of Action
The primary result of AZT’s action is the inhibition of HIV replication . By blocking the synthesis of viral DNA, AZT prevents the virus from integrating into the host cell’s genome and replicating . This can slow the progression of HIV infection and delay the onset of AIDS .
Action Environment
The efficacy and toxicity of AZT can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can enhance the effectiveness of AZT and help prevent the development of drug resistance . The use of azt can also lead to side effects such as anemia and neutropenia , and its toxicity may be influenced by factors such as the patient’s overall health status and the presence of other medications .
Méthodes De Préparation
Azidothymidine can be synthesized from thymidine through chemical synthesis. The 3’ hydroxyl group of thymidine’s deoxyribose sugar is substituted with an azido group (N3). This substitution is achieved through a series of chemical reactions involving nucleophilic substitution . Industrial production methods involve large-scale synthesis using similar chemical routes but optimized for efficiency and yield .
Analyse Des Réactions Chimiques
Azidothymidine undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Azidothymidine can undergo oxidation reactions, although these are less common in its typical applications.
Common reagents used in these reactions include azide salts (e.g., sodium azide), reducing agents (e.g., LiAlH4), and various solvents like acetonitrile and dimethyl sulfoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Azidothymidine has a wide range of scientific research applications:
Medicine: It is primarily used in the treatment of HIV/AIDS as part of highly active antiretroviral therapy (HAART).
Chemistry: It serves as a model compound for studying nucleoside analogs and their interactions with enzymes.
Comparaison Avec Des Composés Similaires
Azidothymidine is unique among nucleoside analog reverse-transcriptase inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Lamivudine: Another nucleoside analog used in combination with azidothymidine for HIV treatment.
Abacavir: Often used in combination therapies for HIV.
Tenofovir: A nucleotide analog reverse-transcriptase inhibitor used in HIV treatment.
Azidothymidine’s uniqueness lies in its early approval and extensive use in HIV treatment, making it a cornerstone in antiretroviral therapy .
Propriétés
IUPAC Name |
1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOMLICNUCNMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30516-87-1 | |
| Record name | zidovudine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=602670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol](/img/structure/B7795803.png)
![[2-(Cyclopentyloxy)phenyl]methanol](/img/structure/B7795809.png)

![(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B7795825.png)



![7-[(4-Methylsulfanylphenyl)-(pyridin-3-ylamino)methyl]quinolin-8-ol](/img/structure/B7795866.png)


![3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7795892.png)


